molecular formula C7H8BrNO2 B1276996 Ethyl 4-bromo-1H-pyrrole-2-carboxylate CAS No. 433267-55-1

Ethyl 4-bromo-1H-pyrrole-2-carboxylate

Cat. No. B1276996
M. Wt: 218.05 g/mol
InChI Key: ZNKYCJKUHXQUJQ-UHFFFAOYSA-N
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Patent
US09200008B2

Procedure details

To a solution of ethyl 1H-pyrrole-2-carboxylate (1.17 g) in carbon tetrachloride (40 ml), a solution of bromine (1.48 g) in carbon tetrachloride (80 ml) was added dropwise at −15° C., and the mixture was stirred for one hour. The mixture was warmed to a room temperature, and a 2-N sodium hydroxide aqueous solution (80 ml) was added thereto. The resulting mixture was subjected to extraction with ethyl acetate, and the organic layer was dried over anhydrous magnesium sulfate and concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:6) to give ethyl 4-bromo-1H-pyrrole-2-carboxylate (700 mg, 38%).
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
2-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8][CH2:9][CH3:10])=[O:7].[Br:11]Br.[OH-].[Na+]>C(Cl)(Cl)(Cl)Cl>[Br:11][C:4]1[CH:3]=[C:2]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[NH:1][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
N1C(=CC=C1)C(=O)OCC
Name
Quantity
1.48 g
Type
reactant
Smiles
BrBr
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
2-N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was subjected to extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:6)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(NC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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